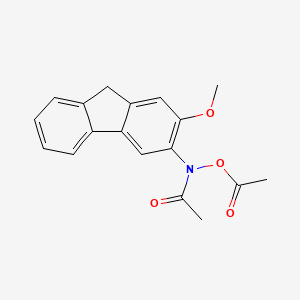
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is a specialized organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of both acetyl and methoxy groups attached to the hydroxylamine core, making it a versatile reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- typically involves the acetylation of hydroxylamine derivatives. One common method includes reacting hydroxylamine with acetic anhydride in the presence of a base to form the N,O-diacetyl derivative. The subsequent introduction of the 2-methoxy-3-fluorenyl group can be achieved through nucleophilic substitution reactions using appropriate fluorenyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: This compound can act as a mutagen, introducing mutations in DNA by hydroxylating nucleobases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic activity is facilitated by the presence of the hydroxylamine group, which can donate electron density to form new bonds. The acetyl and methoxy groups further modulate its reactivity and stability, allowing for selective reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
N,O-Dimethylhydroxylamine: Used in the formation of Weinreb amides.
N-Methylhydroxylamine: An isomer of methoxyamine and aminomethanol.
O-Benzoylhydroxylamines: Used as electrophilic aminating reagents.
Uniqueness
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is unique due to its specific functional groups that provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industrial settings. Its ability to undergo selective reactions and form stable intermediates sets it apart from other hydroxylamine derivatives.
Properties
CAS No. |
74279-44-0 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
[acetyl-(2-methoxy-9H-fluoren-3-yl)amino] acetate |
InChI |
InChI=1S/C18H17NO4/c1-11(20)19(23-12(2)21)17-10-16-14(9-18(17)22-3)8-13-6-4-5-7-15(13)16/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
KWYYUAYKQHNDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C2CC3=CC=CC=C3C2=C1)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
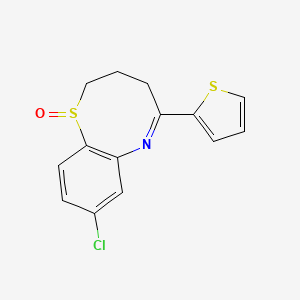

![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
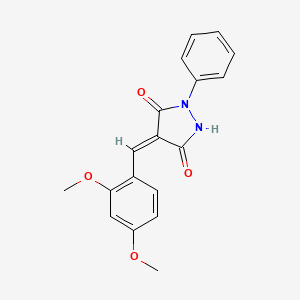
silane](/img/structure/B14445172.png)

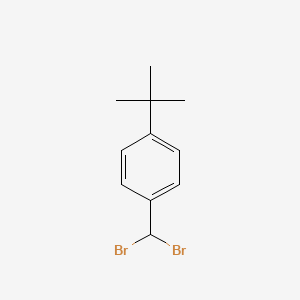
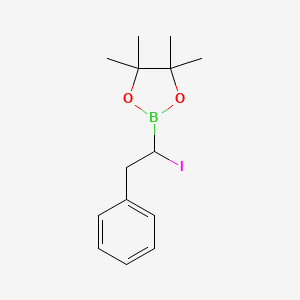
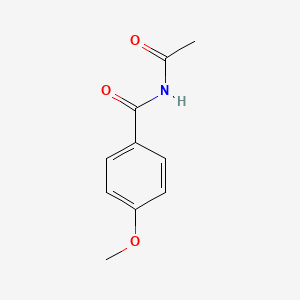

![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)

![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
